Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Regioisomer comparison 1,2,4-oxadiazole Physicochemical properties

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 298218-15-2; synonym 37384-65-9) is a disubstituted 1,2,4-oxadiazole featuring a 4-nitrophenyl group at C5 and an ethyl carboxylate at C3. The 1,2,4-oxadiazole core serves as a recognized bioisostere for ester and carboxamide functionalities, providing metabolic stability advantages over hydrolytically labile carboxylic acid derivatives while maintaining hydrogen-bonding capacity.

Molecular Formula C11H9N3O5
Molecular Weight 263.21 g/mol
Cat. No. B13733629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC11H9N3O5
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O5/c1-2-18-11(15)9-12-10(19-13-9)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3
InChIKeyKXHDSKPABLLYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate: A Nitrophenyl-Functionalized 1,2,4-Oxadiazole-3-carboxylate Building Block


Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 298218-15-2; synonym 37384-65-9) is a disubstituted 1,2,4-oxadiazole featuring a 4-nitrophenyl group at C5 and an ethyl carboxylate at C3 . The 1,2,4-oxadiazole core serves as a recognized bioisostere for ester and carboxamide functionalities, providing metabolic stability advantages over hydrolytically labile carboxylic acid derivatives while maintaining hydrogen-bonding capacity [1]. The 4-nitrophenyl substituent imparts electron-withdrawing character that modulates the oxadiazole ring electronics and contributes to potential π-stacking interactions with biological targets [2]. This compound is supplied as a specialty research chemical and building block for medicinal chemistry and materials science applications.

Bioisostere Context 1,2,4-Oxadiazole serves as ester/amide bioisostere with reported metabolic stability advantage
Electron-Withdrawing Aryl 4-Nitrophenyl modulates ring electronics and may support π-stacking interactions
Synthetic Versatility Ethyl carboxylate enables hydrolysis to carboxylic acid for amide coupling and bioconjugation

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Case for Specific Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate Selection


1,2,4-Oxadiazoles exhibit pronounced regioisomer-dependent property differences that preclude simple interchange. The 1,2,4-oxadiazole regioisomer (with substituent positions reversed at C3 and C5) differs in electron distribution and hydrogen-bonding geometry [1]. The 4-nitrophenyl group at the C5 position, when paired with the ethyl carboxylate at C3, establishes a defined electronic push-pull system distinct from the regioisomeric 3-(4-nitrophenyl)-5-carboxylate arrangement . Furthermore, 1,2,4-oxadiazoles lacking the carboxylate ester functionality lose the capacity for subsequent hydrolysis to the carboxylic acid, a key derivatization pathway for amide coupling and bioconjugation [2]. The ethyl ester specifically offers a balance of crystallinity and solubility that methyl or tert-butyl ester analogs may not replicate.

Regioisomer Mismatch C3 vs C5 carboxylate placement alters electronic distribution and hydrogen-bond geometry; regioisomeric analog may not transfer directly
Non-Ester Analog Limitation Absence of ethyl ester prevents hydrolysis to carboxylic acid, restricting amide coupling and bioconjugation workflows
Ester Variant Differences Methyl or tert-butyl esters may not replicate ethyl ester crystallinity and solubility profile; verify before substitution

Quantitative Differentiation Evidence for Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate vs. Closest Analogs


Regioisomeric Positioning Determines C3 vs. C5 Carboxylate Placement: Physicochemical Profile vs. 3-(4-Nitrophenyl)-5-carboxylate Regioisomer

The target compound places the 4-nitrophenyl group at C5 and the ethyl carboxylate at C3 of the 1,2,4-oxadiazole ring. This contrasts with the commercially available regioisomer ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 96898-36-1), where the substituent positions are reversed . While both regioisomers share identical molecular formula (C11H9N3O5), molecular weight (263.21), and predicted LogP (2.34), the positional swap alters the electronic character of the oxadiazole ring: the C3 carboxylate is more electron-deficient than the C5 carboxylate due to the proximity to the ring oxygen and N4 nitrogen, affecting reactivity toward nucleophiles and hydrogen-bond acceptor strength [1].

Regioisomeric Position
Head-to-head
Identical MW/LogP (263.21, 2.34) but C3 vs C5 carboxylate swap changes electronic distribution
Electronic and H-bond geometry shift may alter reactivity profile
Verify in silico; same bulk properties mask functional differences
Regioisomer comparison 1,2,4-oxadiazole Physicochemical properties

Ethyl Carboxylate at C3 Enables Hydrolysis-Dependent Derivatization Not Available to Non-Ester 5-(4-Nitrophenyl)-1,2,4-oxadiazole Analogs

The ethyl carboxylate at C3 provides a latent carboxylic acid functionality that can be unmasked via hydrolysis, enabling subsequent amide coupling or bioconjugation. This is a key differentiator from closely related 5-(4-nitrophenyl)-1,2,4-oxadiazole analogs that lack the ester moiety, such as 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 10185-65-6; MW 219.20; no ester group) and 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole . The oxadiazole ring itself serves as a non-classical bioisostere for esters and amides, but the presence of a true ester functionality at C3 adds a second, chemically orthogonal derivatization handle that is absent in simple alkyl- or aryl-substituted analogs [1].

Ester Functional Handle
Head-to-head
Ethyl ester enables hydrolysis → carboxylic acid; non-ester analog (CAS 10185-65-6) lacks this derivatization route
Enables amide coupling library and bioconjugation not possible with non-ester analogs
MW difference +44.01 (CO2 unit) confirms additional functional group
Synthetic intermediate Carboxylic acid bioisostere Amide coupling precursor

Class-Level Sirt2 Inhibitory Scaffold: 1,2,4-Oxadiazole Core Demonstrates Single-Digit μM Potency and Isoform Selectivity vs. Sirt1/3/5

The 1,2,4-oxadiazole scaffold, which constitutes the core of the target compound, has been validated as a privileged pharmacophore for Sirt2 inhibition across multiple independent studies. In the foundational work by Moniot et al. (2017), 1,2,4-oxadiazole-based inhibitors demonstrated Sirt2 inhibitory activity at the single-digit μM level using the α-tubulin-acetylLys40 peptide substrate, while remaining inactive up to 100 μM against Sirt1, -3, and -5 (both deacetylase and desuccinylase activities) [1]. In the 2024 follow-up SAR study by Colcerasa et al., optimized 1,2,4-oxadiazole analogues reduced prostate cancer cell viability and inhibited cell migration, with effects correlated to Sirt2 deacetylase inhibition both in vitro and in cells [2]. The 4-nitrophenyl substituent present on the target compound is consistent with structural features found in potent analogs within both series.

Sirt2 Class Activity
Class-level
Reported single-digit μM Sirt2 IC50; >10-fold selectivity over Sirt1/3/5 at 100 μM
Supports Sirt2 pathway study fit for epigenetic research
Class-level inference; verify activity on target compound
Sirtuin 2 inhibition Anticancer Epigenetics

Vilsmeier Reagent-Mediated One-Pot Synthesis Yields 1,2,4-Oxadiazoles Bearing 4-Nitrophenyl in Good to Excellent Efficiency (61–96%)

The synthetic methodology for constructing the target compound's scaffold is well-precedented. Zarei (2018) reported a one-pot Vilsmeier reagent-mediated synthesis of 1,2,4-oxadiazoles from nitriles (or amidoximes) and carboxylic acids, explicitly demonstrating 4-nitrophenyl as a compatible substituent [1]. Yields across the substrate scope ranged from 61% to 93%, with the one-pot protocol offering significant practical advantages including mild conditions, simple workup (aqueous extraction), and compatibility with diverse functional groups including nitro, chloro, methoxy, and thiophenyl substituents [2]. The patent literature further discloses scalable processes for 1,2,4-oxadiazole carboxylates, establishing industrial feasibility for procurement-scale synthesis [3].

Synthetic Accessibility
Class-level
One-pot Vilsmeier method yields 61–93%; scalable process confirmed in patent literature
Supports procurement at gram-to-kilogram scale
Yield verification recommended for specific building block
One-pot synthesis Vilsmeier reagent Synthetic accessibility

Cholinesterase Inhibitory Potential: Nitro-Substituted 1,2,4-Oxadiazoles Demonstrate AChE IC50 as Low as 1.47 µM, Outperforming Rivastigmine

Nitro-substituted 1,2,4-oxadiazoles have been profiled for cholinesterase inhibition, revealing promising activity against acetylcholinesterase (AChE). Šikorová et al. (2026) reported that novel 1,2,4-oxadiazole derivatives containing nitro group(s) exhibited robust AChE inhibition with IC50 values as low as 1.47 µM, outperforming the clinically used cholinesterase inhibitor rivastigmine in several cases [1]. Molecular docking studies unveiled unique binding modes of the nitro-oxadiazole scaffold within the AChE active site, while butyrylcholinesterase (BuChE) inhibition was comparatively weaker (IC50 ≥ 45.09 µM), indicating a degree of selectivity [2]. The 4-nitrophenyl group on the target compound aligns with structural features associated with AChE inhibitory activity in this chemotype.

AChE Class Activity
Class-level
Nitro-oxadiazoles show AChE IC50 as low as 1.47 µM; >30-fold selectivity over BuChE
Supports cholinesterase screening fit for neurodegeneration research
Class-level; confirm selectivity profile on target compound
Acetylcholinesterase inhibition Neurodegeneration Nitro-substituted oxadiazoles

Recommended Application Scenarios for Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate Based on Evidenced Differentiation


Medicinal Chemistry: Sirtuin 2 (Sirt2) Inhibitor Lead Optimization and Dual Sirt2/HDAC6 Probe Development

The validated 1,2,4-oxadiazole scaffold is established as a Sirt2-inhibitory pharmacophore with single-digit μM potency and >10-fold selectivity over Sirt1/3/5 isoforms [1]. The target compound's 4-nitrophenyl group aligns with favorable SAR features identified in the Moniot (2017) and Colcerasa (2024) series [2]. The ethyl carboxylate at C3 provides a tractable handle for hydrolysis to the carboxylic acid, enabling amide coupling to explore additional binding interactions in the Sirt2 selectivity pocket. This compound is suitable as a starting point for fragment growth strategies, dual Sirt2/HDAC6 inhibitor design, and structure-based optimization using the available Sirt2 crystal structures (PDB 8PY3).

Neuroscience Drug Discovery: Cholinesterase Inhibitor Scaffold for Alzheimer's Disease Programs

Nitro-substituted 1,2,4-oxadiazoles have demonstrated AChE IC50 values as low as 1.47 µM, with compounds outperforming rivastigmine and showing selectivity over BuChE (≥30-fold) [1]. The target compound contains the 4-nitrophenyl moiety consistent with active AChE inhibitor chemotypes. The C3 carboxylate ester enables pro-drug strategies or the attachment of brain-penetrant moieties, while the oxadiazole ring provides metabolic stability advantages over ester- and amide-based cholinesterase inhibitors. Application includes primary screening against AChE/BuChE, molecular docking studies, and preliminary BBB penetration assessment.

Chemical Biology: Carboxylate-Containing Photoaffinity Probe and Bioconjugation Precursor

The ethyl carboxylate at C3 can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H2O), generating a conjugation-competent intermediate for biotin, fluorophore, or photoaffinity label attachment [1]. This capability distinguishes the target compound from non-ester 5-(4-nitrophenyl)oxadiazole analogs [2]. The 4-nitrophenyl group can be reduced to the corresponding aniline (H2, Pd/C or SnCl2), providing a second orthogonal derivatization site. This dual-functionalization strategy enables the construction of target-engagement probes for chemoproteomics, pull-down assays, and cellular imaging applications.

Process Chemistry and Library Synthesis: Scalable Building Block for 1,2,4-Oxadiazole Library Enumeration

The one-pot Vilsmeier reagent-mediated synthesis (Zarei 2018) and the scalable Lexicon Pharmaceuticals carboxylate process (US 6951946) establish the synthetic accessibility of 1,2,4-oxadiazole-3-carboxylates at multi-gram to kilogram scale [1]. The target compound serves as a versatile building block for parallel library synthesis: the ethyl ester can be diversified via amidation with diverse amines, while the 4-nitrophenyl group can be elaborated via reduction/diazotization or nucleophilic aromatic substitution. The good to excellent yields (61–93%) reported for this scaffold class support cost-effective procurement for hit-to-lead and lead optimization campaigns [2].

Application
Selection Property
Validation Focus
Sirt2 pathway study and lead optimization research
Sirt2 isoform selectivity context
Sirt2/HDAC6 selectivity profiling
AChE/BuChE screening and modeling studies
Nitro-substituted oxadiazole AChE inhibition context
AChE/BuChE selectivity screening
Chemoproteomics probe development
Dual orthogonal derivatization handles (ester hydrolysis, nitro reduction)
Pull-down and target engagement validation
Parallel library synthesis
Scalable one-pot synthesis and ester diversification
Amidation library yield and purity
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